molecular formula C16H13NO3 B11538944 2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione

2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione

Cat. No.: B11538944
M. Wt: 267.28 g/mol
InChI Key: UHTIGHUCPGBSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-HYDROXY-2-[METHYL(PHENYL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes an indene backbone with hydroxy, methyl, and phenylamino substituents. Its properties make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-2-[METHYL(PHENYL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is carefully monitored to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-2-[METHYL(PHENYL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroxyindene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include various substituted indene derivatives, which have applications in pharmaceuticals and materials science.

Scientific Research Applications

2-HYDROXY-2-[METHYL(PHENYL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-HYDROXY-2-[METHYL(PHENYL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is known to affect signaling pathways related to inflammation and cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-HYDROXY-2-[METHYL(PHENYL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-hydroxy-2-(N-methylanilino)indene-1,3-dione

InChI

InChI=1S/C16H13NO3/c1-17(11-7-3-2-4-8-11)16(20)14(18)12-9-5-6-10-13(12)15(16)19/h2-10,20H,1H3

InChI Key

UHTIGHUCPGBSBE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.